Increased Lipophilicity vs. Methoxy Analogs
The lipophilicity of 4-ethoxy-3-methylphenol, as indicated by its calculated LogP, is significantly higher than that of its direct methoxy analog, 4-methoxy-3-methylphenol. This difference arises from the replacement of a methoxy group with a more hydrophobic ethoxy moiety. The target compound has a LogP of approximately 2.1 [1], whereas the methoxy analog typically exhibits a LogP closer to 1.6-1.8, representing a quantifiable increase in hydrophobicity [2]. This increased LogP directly influences the compound's ability to partition into lipid bilayers and organic phases.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.0993 |
| Comparator Or Baseline | 4-Methoxy-3-methylphenol (approximate class LogP range: 1.6-1.8) |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.5 |
| Conditions | Calculated partition coefficient (cLogP) using standard algorithms |
Why This Matters
Higher LogP values are correlated with increased membrane permeability and altered pharmacokinetic distribution, which is a critical selection criterion in the design of bioactive molecules.
- [1] Molbase. 4-ethoxy-3-methylphenol. View Source
- [2] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. (Class-level inference for methoxy vs. ethoxy contribution to LogP). View Source
